Methyl-(1-phenyl-cyclopentylmethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

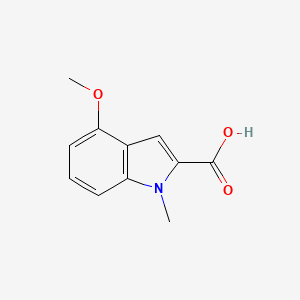

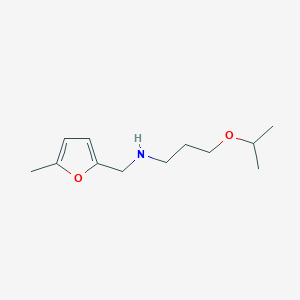

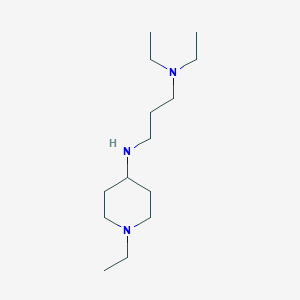

Methyl-(1-phenyl-cyclopentylmethyl)-amine is a biochemical compound used for proteomics research . It has a molecular formula of C13H19N and a molecular weight of 189.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N/c1-14-11-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.3 . Its IUPAC name is N-methyl (1-phenylcyclopentyl)methanamine .Scientific Research Applications

Synthesis and Analytical Applications

Synthesis of Novel Derivatives : The compound has been used in the synthesis of new chemical entities, including azetidine-2-one derivatives of 1H-benzimidazole, which exhibited notable antibacterial and cytotoxic activities (Noolvi et al., 2014).

Analytical Characterization : Research has involved the analytical characterization of similar compounds, providing insights into their chemical properties and potential applications in various fields, such as pharmaceuticals (Kavanagh et al., 2013).

Corrosion Inhibition and Material Science

Corrosion Inhibition : Amine derivatives, including structures similar to methyl-(1-phenyl-cyclopentylmethyl)-amine, have been synthesized and investigated for their corrosion inhibition properties on mild steel, demonstrating significant efficacy (Boughoues et al., 2020).

Lewis Acid-Catalyzed Reactions : The compound has been used in Lewis acid-catalyzed ring-opening reactions of cyclopropanes, demonstrating its utility in synthetic organic chemistry (Lifchits & Charette, 2008).

Catalysis and Green Chemistry

Metal-Organic Framework Catalysis : Research has been conducted on using metal-organic frameworks for N-methylation of amines, showcasing the potential of such frameworks in catalysis and green chemistry applications (Zhang, Jiang, & Fei, 2019).

Reductive Amination : The compound has been involved in studies on reductive amination processes using cobalt oxide nanoparticles, highlighting its relevance in the synthesis of N-methyl- and N-alkylamines (Senthamarai et al., 2018).

Neurochemistry and Biochemistry

Role in Neurotoxicity : Studies have explored the role of N-methyltransferases in the neurotoxicity associated with the metabolites of compounds structurally similar to this compound, adding to our understanding of neurochemical processes (Ansher, Cadet, Jakoby, & Baker, 1986).

Optical Materials : Research into nitrogen and oxygen donors in nonlinear optical materials has included amine derivatives, providing insights into the molecular hyperpolarizability and its applications in material science (Whitaker, Patterson, & Kott, McMahon, 1996).

Pharmacology and Medicinal Chemistry

Cytotoxicity and Anticancer Research : Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including similar amine structures, have been synthesized and evaluated for their potential anticancer properties, signifying their relevance in medicinal chemistry (Ghani & Mansour, 2011).

Synthesis of Pharmaceutical Intermediates : The compound has been used in the synthesis of pharmaceutical intermediates, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, which is crucial in the production of important pharmaceuticals (Zhou et al., 2018).

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-(1-phenylcyclopentyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-11-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDURQDKDJMXOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)